
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO5. It is a derivative of benzoic acid and contains several functional groups, including bromine, fluorine, hydroxyl, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of a brominated and fluorinated aromatic compound, followed by esterification to introduce the methyl ester group. The hydroxyl group can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Reduction: Amino derivatives of the compound.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 3-bromo-5-fluoro-4-nitrobenzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H5BrFNO5 |
|---|---|
Peso molecular |
294.03 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO5/c1-16-8(13)5-6(10)3(9)2-4(7(5)12)11(14)15/h2,12H,1H3 |
Clave InChI |
SVVHWSJBDAXMOR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


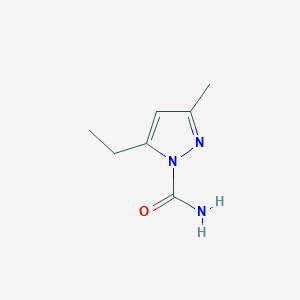
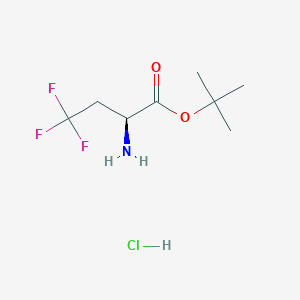

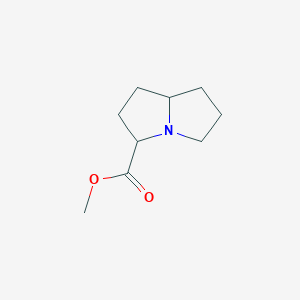

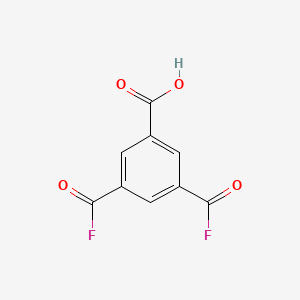

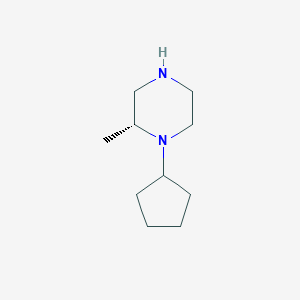
![5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)


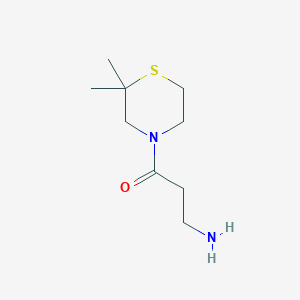
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)
![(6R,7AR)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12857271.png)
